Enhanced Antiglioma Potency and Selectivity of 6,8-Dimethoxy-THIQ Derivative Over Lead Molecule EDL-155
A 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (compound 25) demonstrated significantly improved potency and selectivity against C6 rat glioma cells compared to the previous lead molecule EDL-155 [1]. The racemic compound 25 exhibited an EC₅₀ of 0.63 μM with a 10.85 μM EC₅₀ against cultured rat astrocytes, representing a 2.4-fold increase in activity over EDL-155 (EC₅₀ 1.5 μM vs. 27.4 μM) [1].
| Evidence Dimension | Antiglioma activity (EC₅₀) and selectivity (Astrocyte EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ (C6 glioma): 0.63 μM; EC₅₀ (Astrocyte): 10.85 μM |
| Comparator Or Baseline | EDL-155: EC₅₀ (C6 glioma): 1.5 μM; EC₅₀ (Astrocyte): 27.4 μM |
| Quantified Difference | 2.4-fold increase in activity; 2.5-fold increase in selectivity |
| Conditions | In vitro C6 rat glioma cell assay; cultured rat astrocytes |
Why This Matters
This data directly supports the selection of 6,8-dimethoxy-THIQ-based scaffolds for antiglioma drug discovery programs over earlier leads, due to its superior potency and therapeutic window.
- [1] Mohan, C., et al. Synthesis and evaluation of new 1,2,3,4-tetrahydroisoquinoline analogs as antiglioma agents. Medicinal Chemistry Research, 2011, 20, 131–137. View Source
